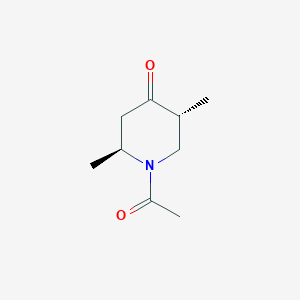
(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2S,5R) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2,5-dimethylpiperidine with acetic anhydride under controlled conditions to introduce the acetyl group at the 1-position. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including potential drugs for treating various diseases.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, its interaction with enzymes may involve the formation of hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol, known for its cooling properties and use in medicinal and cosmetic products.
Menthoxyethanol: A derivative of menthol with similar cooling effects but different chemical structure.
WS-3: N-Ethyl-p-menthane-3-carboxamide, another cooling agent used in various applications
Uniqueness
(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one is unique due to its specific stereochemistry and versatile reactivity, making it a valuable intermediate in the synthesis of a wide range of compounds. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in both research and industry.
Propriétés
Numéro CAS |
62940-26-5 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(2S,5R)-1-acetyl-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C9H15NO2/c1-6-5-10(8(3)11)7(2)4-9(6)12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
NDINGZGLMDDTIH-RQJHMYQMSA-N |
SMILES isomérique |
C[C@H]1CC(=O)[C@@H](CN1C(=O)C)C |
SMILES canonique |
CC1CC(=O)C(CN1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


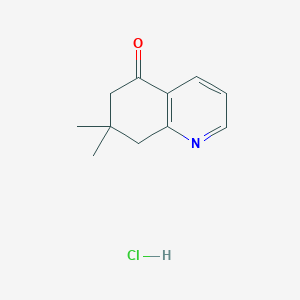

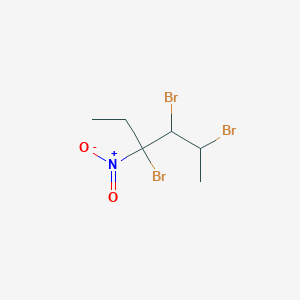
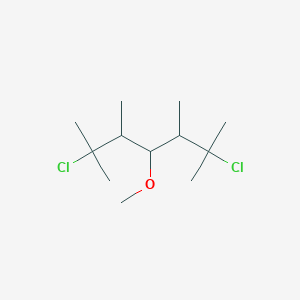
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
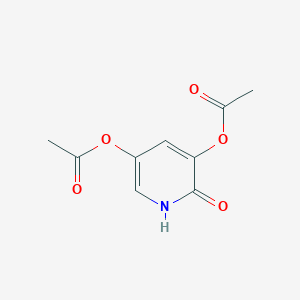
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

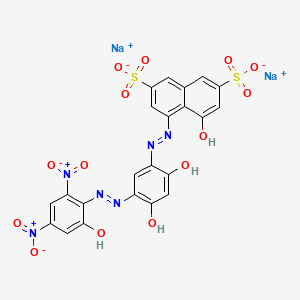
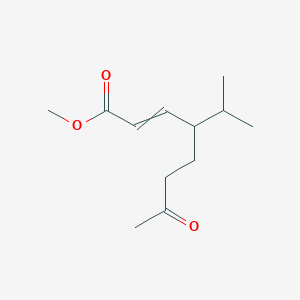
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


